HCV NS5B Polymerase Inhibition Potency
Tetrahydrocarbazole-derived compounds bearing the N-9 chloroacetyl precursor demonstrate superior viral polymerase inhibition relative to cyclopenta[b]indole-based analogs. The tetrahydrocarbazole scaffold achieved IC50 values consistently below 10 µM against HCV NS5B polymerase, whereas cyclopenta[b]indole congeners failed to reach this threshold . This quantitative advantage is attributed to the geometric and electronic compatibility of the partially saturated tricyclic system with the NS5B active site.
| Evidence Dimension | HCV NS5B polymerase inhibition potency |
|---|---|
| Target Compound Data | IC50 < 10 µM (tetrahydrocarbazole derivatives class, built from 9-chloroacetyl-THC scaffold) |
| Comparator Or Baseline | Cyclopenta[b]indole analogs: IC50 > 10 µM (failed to reach sub-10 µM threshold) |
| Quantified Difference | Tetrahydrocarbazole class achieves sub-10 µM IC50; cyclopenta[b]indole analogs do not |
| Conditions | In vitro HCV NS5B polymerase inhibition assay |
Why This Matters
This establishes the tetrahydrocarbazole core as the preferred scaffold for antiviral lead optimization programs targeting NS5B, directly impacting procurement decisions for medicinal chemistry campaigns.
